
N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide” are not available, there are related compounds synthesized through various methods. For instance, “N-(4-acetylphenyl)-N’-butylthiourea” is synthesized by Sigma-Aldrich . Another compound, “N-(4-acetylphenyl)-N’-butylthiourea”, is synthesized under base conditions . A Michael-type addition of aromatic alcohols to “N-(4-acetylphenyl)maleic imide” has also been reported .
Aplicaciones Científicas De Investigación
Oxidation Catalysts
Research has highlighted the use of derivatives of N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide in the design and synthesis of oxidation catalysts. Specifically, sulfonamide-substituted iron phthalocyanine derivatives exhibit remarkable stability under oxidative conditions and have been employed in the oxidation of olefins like cyclohexene and styrene, leading primarily to the formation of allylic ketones and benzaldehyde, respectively (Işci et al., 2014).
Crystal Structure Elucidation
The compound has been used in studies focusing on crystal structure elucidation to better understand molecular interactions and stability. For instance, a one-pot synthesis approach led to the creation of N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide, with its crystal structure determined by X-ray analysis, revealing V-shaped molecular geometry and specific hydrogen bonding patterns (Kobkeatthawin et al., 2017).
Catalytic Oxidation
N-tert-Butylbenzenesulfenamide, a related compound, has demonstrated efficacy in catalyzing the oxidation of alcohols to the corresponding carbonyl compounds, using N-chlorosuccinimide under mild conditions. This process has been noted for its functional group tolerance and efficiency, especially in the oxidation of sensitive aldehydes (Matsuo et al., 2003).
Anticholinesterase and Antioxidant Activities
Derivatives of N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide have been synthesized and evaluated for their anticholinesterase and antioxidant activities. These studies are important for the development of therapeutic agents for diseases like Alzheimer's. Molecular docking studies help in understanding the potential interactions of these compounds with biological targets (Mphahlele et al., 2021).
Synthesis and Characterization
The synthesis and characterization of various sulfonamide derivatives, including those related to N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide, have been explored to assess their structural, thermal, and potentially antimicrobial properties. These studies contribute to a deeper understanding of the chemical and physical properties of sulfonamide compounds and their practical applications (Lahtinen et al., 2014).
Direcciones Futuras
While specific future directions for “N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide” are not available, research into related compounds and methods continues. For instance, the use of water for Michael addition of aromatic alcohols to maleimide has been reported, offering a greener approach to synthesis .
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-4-tert-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13(20)14-5-9-16(10-6-14)19-23(21,22)17-11-7-15(8-12-17)18(2,3)4/h5-12,19H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZNMGRGZXHCHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201332911 |
Source


|
| Record name | N-(4-acetylphenyl)-4-tert-butylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787349 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
690643-29-9 |
Source


|
| Record name | N-(4-acetylphenyl)-4-tert-butylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

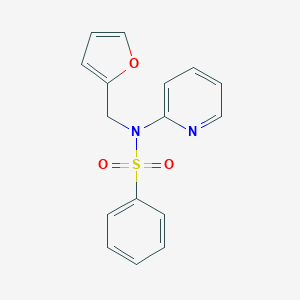
![N-[2-(4-chlorophenoxy)ethyl]-4-methylbenzamide](/img/structure/B386282.png)
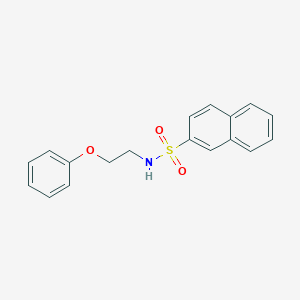

![4-Chlorophenyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B386287.png)
![N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B386288.png)
![2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B386291.png)
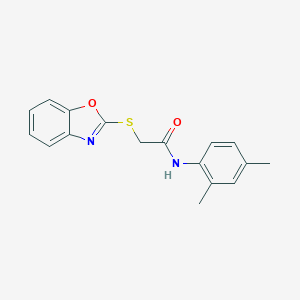
![methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B386296.png)
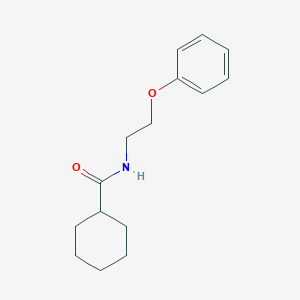

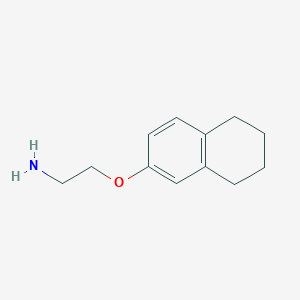
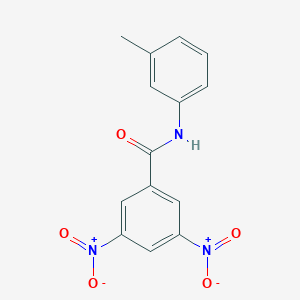
![2-[(4-Bromoanilino)(phenyl)methyl]cyclohexanone](/img/structure/B386304.png)